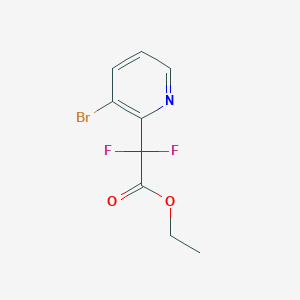

Ethyl Difluoro(3-bromopyridin-2-yl)acetate

Descripción general

Descripción

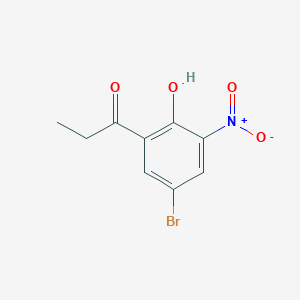

Ethyl Difluoro(3-bromopyridin-2-yl)acetate is a chemical compound used in scientific research. It has diverse applications such as drug discovery, organic synthesis, and material science due to its unique properties and reactivity. Its molecular formula is C9H8BrF2NO2 .

Molecular Structure Analysis

The molecular formula of Ethyl Difluoro(3-bromopyridin-2-yl)acetate is C9H8BrF2NO2 . This indicates that the compound contains nine carbon atoms, eight hydrogen atoms, one bromine atom, two fluorine atoms, one nitrogen atom, and two oxygen atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl Difluoro(3-bromopyridin-2-yl)acetate include a molecular weight of 280.062 .Aplicaciones Científicas De Investigación

Radical Reactions and Synthesis of 3,3-Difluoro-GABA

Ethyl Difluoro(3-bromopyridin-2-yl)acetate has been used in radical reactions involving alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers, leading to the synthesis of difluoro or monofluoroacetyl-substituted acetals. This methodology was applied in the synthesis of hitherto unknown 3,3-difluoro-GABA, enriching the series of isomeric difluoro GABAs. The introduction of fluorine atoms was found to acidify the amino and carboxyl functions, suggesting potential applications in medicinal chemistry and drug development (Kondratov et al., 2015).

Photoredox Transformation and Synthesis of Bisindolyl and Bisanilinoyl Acetate Derivatives

The compound has been activated through a visible light mediated, Eosin Y catalyzed photoredox transformation, demonstrating efficient coupling with indoles and anilines. This process leads to the formation of two C(sp(2))-C(sp(3)) bonds, facilitating the synthesis of bisindolyl and bisanilinoyl acetate derivatives and unsymmetrical diarylacetates. Such transformations underscore the versatility of Ethyl Difluoro(3-bromopyridin-2-yl)acetate in synthesizing compounds with potential pharmaceutical applications (Jadhav, Bakshi, & Singh, 2015).

Synthesis of Gem-Difluorinated Compounds

Research has also explored the synthesis of gem-difluorinated 1,6-naphthyridine-5,7-diones, starting from ethyl bromodifluoroacetate. The key steps involved a copper-mediated cross-coupling followed by hydrolysis and cyclization. These difluorinated compounds are of interest as new building blocks in pharmaceutical chemistry, highlighting the role of Ethyl Difluoro(3-bromopyridin-2-yl)acetate in the development of novel therapeutic agents (Piron et al., 2012).

Rhodium-Catalyzed Reformatsky-Type Reaction

Furthermore, Ethyl Difluoro(3-bromopyridin-2-yl)acetate has been utilized in a Rhodium-catalyzed Reformatsky-type reaction with Et2Zn and various carbonyl compounds. This method has proven to be an efficient way to obtain β-hydroxy-α,α-difluoro carboxylic acid ethyl esters, especially improving the reactivity of ketones. Such reactions offer a pathway to synthesize key intermediates for further chemical synthesis and drug development (Sato et al., 2004).

Propiedades

IUPAC Name |

ethyl 2-(3-bromopyridin-2-yl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2NO2/c1-2-15-8(14)9(11,12)7-6(10)4-3-5-13-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYSGQATUIILPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CC=N1)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Difluoro(3-bromopyridin-2-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)

![2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1453243.png)

![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)

![[1-(2,6-Difluorophenyl)cyclobutyl]methylamine](/img/structure/B1453249.png)

![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B1453251.png)

![1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1453252.png)

![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)

![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1453260.png)